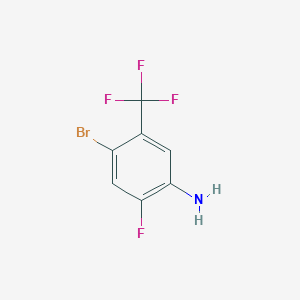

4-Brom-2-fluor-5-(trifluormethyl)anilin

Übersicht

Beschreibung

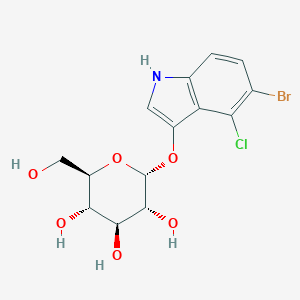

what is '4-Bromo-2-fluoro-5-(trifluoromethyl)aniline'? 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is an organic compound with the chemical formula C6H4BrF2N. It is a colorless liquid with a strong pungent odor. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds. the use of '4-Bromo-2-fluoro-5-(trifluoromethyl)aniline' 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a chemical compound used in the synthesis of various organic compounds. It is a versatile reagent used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as an intermediate in the synthesis of various heterocyclic compounds, such as pyrimidines, quinolines, and indoles. It can also be used in the synthesis of polymers, such as polyurethanes and polycarbonates. the chemistry of '4-Bromo-2-fluoro-5-(trifluoromethyl)aniline' 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is an organic compound with the chemical formula C6H3BrF3N. It is a colorless liquid with a pungent odor. It is a member of the class of compounds known as anilines, which are aromatic compounds containing a nitro group. The compound is a brominated derivative of aniline, with a fluorine atom and a trifluoromethyl group attached to the benzene ring. The compound is prepared by the reaction of 4-bromo-2-fluoro-5-nitroaniline with trifluoromethanesulfonic acid. The reaction proceeds via the formation of an intermediate diazonium salt, which is then hydrolyzed to give the desired product. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of other fluorinated anilines. the biochemical/physical effects of '4-Bromo-2-fluoro-5-(trifluoromethyl)aniline' 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a type of organic compound known as an aniline. It contains a bromine atom, two fluorine atoms, and a trifluoromethyl group. The physical effects of this compound are largely determined by its molecular structure. It is a colorless liquid with a pungent odor. It has a boiling point of 173 °C and a melting point of -45 °C. It is soluble in organic solvents but insoluble in water. The biochemical effects of this compound depend on its use. It is used as a building block in the synthesis of other compounds, such as dyes, pharmaceuticals, and agrochemicals. It can also be used as an intermediate in the synthesis of other organic compounds. Additionally, it can act as a catalyst in certain reactions. the benefits of '4-Bromo-2-fluoro-5-(trifluoromethyl)aniline' 1. It is a useful intermediate for the synthesis of a wide range of organic compounds. 2. It is a useful reagent for the preparation of aryl fluorides, aryl bromides, and aryl iodides. 3. It can be used in the synthesis of various organic compounds such as aryl ethers, aryl sulfones, and aryl amines. 4. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 5. It is a versatile reagent for the synthesis of a variety of organic compounds. 6. It can be used as a starting material for the synthesis of heterocyclic compounds. 7. It can be used as a catalyst in a variety of organic reactions. 8. It is a useful reagent for the synthesis of heterocyclic compounds such as indoles, oxazoles, and thiazoles. 9. It is a useful reagent for the synthesis of aryl halides, aryl esters, and aryl amides. 10. It is a useful reagent for the synthesis of heterocyclic compounds such as pyridines, quinolines, and isoquinolines. the related research of '4-Bromo-2-fluoro-5-(trifluoromethyl)aniline' 1. Synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 2. Reactivity of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 3. Spectroscopic Characterization of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 4. Photophysical Properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 5. Theoretical Studies of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 6. Applications of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in Organic Chemistry 7. Biological Activity of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 8. Preparation of Derivatives of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 9. Synthesis of Polymers Containing 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 10. Analysis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in the Environment

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

“4-Brom-2-fluor-5-(trifluormethyl)anilin” hat eine antimikrobielle Wirkung . Dies bedeutet, dass es das Wachstum von Mikroorganismen hemmen kann, was es für die Entwicklung neuer antimikrobieller Wirkstoffe potenziell nützlich macht.

Synthese anderer Verbindungen

Diese Verbindung wurde bei der Herstellung von 2,5-Dibrom-(trifluormethyl)benzol und 5-Brom-2-iod-(trifluormethyl)benzol verwendet . Diese sind wichtige Zwischenprodukte in der organischen Synthese, die bei der Herstellung verschiedener anderer chemischer Verbindungen verwendet werden.

Pharmazeutische Anwendungen

Die Trifluormethylgruppe, die in “this compound” vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln . Diese Gruppe kann die biologische Aktivität von pharmazeutischen Verbindungen verbessern, was sie zu einer wertvollen Komponente im Arzneimittelentwurf und in der -entwicklung macht.

Hemmstoffe der Hepatitis-C-Virus (HCV)-NS3-Protease

Obwohl nicht direkt mit “this compound” verwandt, wurde sein enger Verwandter “2-Brom-5-(trifluormethyl)anilin” bei der Synthese und biochemischen Bewertung einer Reihe von Hemmstoffen der Hepatitis-C-Virus (HCV)-NS3-Protease verwendet . Dies deutet darauf hin, dass “this compound” möglicherweise in ähnlichen Anwendungen verwendet werden könnte.

Sphingosin-1-Phosphat-Rezeptor-Agonist

Ein weiterer enger Verwandter, “4-Brom-3-(trifluormethyl)anilin”, wurde bei der Herstellung von AUY954 verwendet, einem niedrig nanomolaren, monoselektiven Agonisten des Sphingosin-1-Phosphat-Rezeptors . Dies deutet darauf hin, dass “this compound” auch bei der Entwicklung neuer Rezeptoragonisten verwendet werden könnte.

Forschungsnutzung

Diese Verbindung wird hauptsächlich für Forschungszwecke verwendet . Sie wird häufig in Laboren verwendet, um ihre Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen zu untersuchen, darunter organische Chemie, medizinische Chemie und Materialwissenschaften.

Safety and Hazards

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .

Wirkmechanismus

Target of Action

It has been reported to exhibit an antimicrobial effect , suggesting that it may interact with targets in microbial cells.

Mode of Action

Given its antimicrobial properties , it is likely that it interacts with microbial cells, possibly disrupting essential cellular processes or structures, leading to cell death.

Biochemical Pathways

Its antimicrobial activity suggests that it may interfere with pathways essential for microbial growth and survival .

Result of Action

The primary result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is its antimicrobial effect

Action Environment

The action of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDMCXPDGRLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426946 | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104460-70-0 | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104460-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104460-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)